molecular formula C20H25N5O9S2 B570195 O-Desisopropyl-O-ethyl Cefpodoxime Proxetil CAS No. 82619-01-0

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

Cat. No. B570195
CAS RN: 82619-01-0
M. Wt: 543.566
InChI Key: FXDWRZAFIUUKKP-YHISKXLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .


Synthesis Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .


Molecular Structure Analysis

The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .


Chemical Reactions Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .


Physical And Chemical Properties Analysis

Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .

Scientific Research Applications

1. Pharmacological Characteristics

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic, effective against most Gram-positive and Gram-negative bacteria, and stable against beta-lactamase producers. It is used to treat respiratory and urinary tract infections, skin structure infections, otitis media, pharyngitis, tonsillitis, and sexually transmitted diseases (Todd, 1994).

2. Formulation Enhancements

The formulation of Cefpodoxime Proxetil has been enhanced through gastroretentive microballoon formulation to improve bioavailability, and extended-release (ER) matrix tablets for sustained release and potential improvement in bioavailability compared to conventional dosage forms (Sharma et al., 2011); (Mujtaba & Kohli, 2016).

3. Protection from Intestinal Lumen Hydrolysis

Oil-in-water submicron emulsions have been shown to protect Cefpodoxime Proxetil from enzymatic attack in the intestinal lumen, thereby enhancing its oral bioavailability (Crauste-Manciet et al., 1998).

4. Tissue Penetration

Cefpodoxime Proxetil achieves significant concentrations in serum and bronchial mucosal biopsies, indicating its potential effectiveness in treating respiratory infections (Baldwin et al., 1992).

5. Synthesis Improvements

Improved methods for the synthesis of Cefpodoxime Proxetil have been developed to obtain better yields and eliminate the need for final purification steps (Rodríguez et al., 2003).

6. Pediatric Applications

Cefpodoxime Proxetil shows promise in treating various infectious diseases in pediatrics, with advantages such as good tolerance, small therapeutic dose, and fewer administration times (Zhang, Fu, & Sun, 2019).

Safety And Hazards

Cefpodoxime Proxetil may cause side effects such as diarrhea, nausea/vomiting, or headache. Serious side effects include nausea/vomiting that doesn’t stop, swelling of the ankles/feet, tiredness, fast/pounding heartbeat, trouble breathing, new signs of infection (such as sore throat that doesn’t go away, fever), dark urine, yellowing eyes/skin, easy bruising/bleeding, signs of kidney problems (such as change in the amount of urine) .

properties

IUPAC Name

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDWRZAFIUUKKP-YHISKXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

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